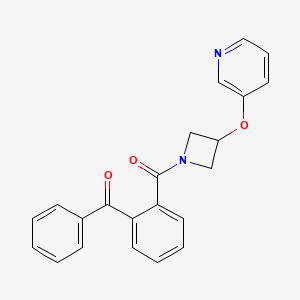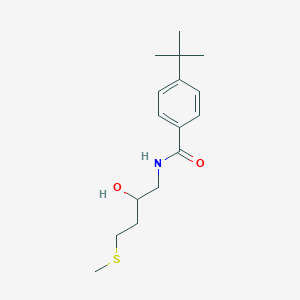![molecular formula C11H20ClN B2743832 Dispiro[3.1.3(6).1(4)]decan-2-ylmethanamine hydrochloride CAS No. 2097956-60-8](/img/structure/B2743832.png)
Dispiro[3.1.3(6).1(4)]decan-2-ylmethanamine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dispiro[3.1.3(6).1(4)]decan-2-ylmethanamine hydrochloride is a chemical compound with the CAS Number: 2097956-60-8 . It has a molecular weight of 201.74 . The IUPAC name for this compound is dispiro [3.1.3 (6).1 (4)]decan-2-ylmethanamine hydrochloride .
Molecular Structure Analysis
The InChI code for Dispiro[3.1.3(6).1(4)]decan-2-ylmethanamine hydrochloride is1S/C11H19N.ClH/c12-6-9-4-11 (5-9)7-10 (8-11)2-1-3-10;/h9H,1-8,12H2;1H . This code provides a standard way to encode the compound’s molecular structure and formula. Physical And Chemical Properties Analysis
Dispiro[3.1.3(6).1(4)]decan-2-ylmethanamine hydrochloride is a powder . It should be stored at a temperature of 4 degrees Celsius .Scientific Research Applications
Immunomodulatory Properties One notable application of dispiro compounds is in the realm of immunomodulation. For instance, analogs of spirogermanium, a related dispiro compound, have been synthesized and studied for their antiarthritic and suppressor cell-inducing activity. These studies reveal that certain carbon and silicon analogs of spirogermanium retain significant immunosuppressive and antiarthritic effects, suggesting potential therapeutic applications in autoimmune diseases and tissue transplantation (Badger et al., 1990) source.
Chemical and Structural Properties Dispiro compounds also exhibit intriguing chemical and structural properties, which have been the subject of synthetic and analytical chemistry research. For example, studies on Dispiro[2.2.2.2]deca-4,9-diene have explored its unusual chemical reactivity and spiroconjugation effects, contributing to the development of new synthetic methods and a deeper understanding of cyclopropyl ring systems (McCarthy, Connor, & Rosenfeld, 1978) source.
Antitumor Activity Another area of research focuses on the antitumor activities of dispiro compounds. For instance, certain dispiro[3H-indole-3,2′-pyrrolidine-3′,3′′-piperidine]-2(1H),4′′-diones have shown significant potency against cervical and liver carcinoma cell lines, surpassing the effectiveness of standard references like cisplatin and doxorubicin hydrochloride. These findings suggest the potential of dispiro compounds in developing new anticancer therapies (Girgis et al., 2015) source.
Fluorination and Chemical Reactivity Dispiro compounds' reactivity has been explored through selective fluorination studies, which have led to the synthesis of novel fluorinated dispiro compounds with potential applications in material science and as intermediates for further chemical transformations (Sharts et al., 1979) source.
Safety and Hazards
The compound has been classified with the GHS07 pictogram . The signal word for this compound is "Warning" . Hazard statements include H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
properties
IUPAC Name |
dispiro[3.1.36.14]decan-8-ylmethanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19N.ClH/c12-6-9-4-11(5-9)7-10(8-11)2-1-3-10;/h9H,1-8,12H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLUXLMLYYJVVIW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1)CC3(C2)CC(C3)CN.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20ClN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-{[(8-Hydroxyquinolin-7-YL)(pyridin-2-YL)methyl]amino}phenyl)acetamide](/img/structure/B2743750.png)
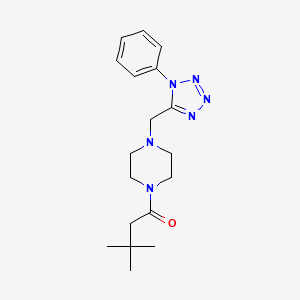
![2-(4-chlorophenyl)-N-[4-(trifluoromethoxy)phenyl]-1,3-thiazole-4-carboxamide](/img/structure/B2743753.png)
![3-(4-ethoxyphenyl)-2-methylsulfanyl-5H-pyrimido[5,4-b]indol-4-one](/img/structure/B2743754.png)
![2-[7-(4-fluorobenzoyl)-8-oxo-[1,3]dioxolo[4,5-g]quinolin-5-yl]-N-(3-methoxyphenyl)acetamide](/img/structure/B2743756.png)
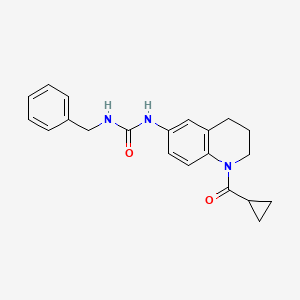
![5-[(Pyrazin-2-yloxy)methyl]pyrrolidin-2-one](/img/structure/B2743760.png)
![6-fluoro-1-methyl-3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-7-piperidin-1-ylquinolin-4(1H)-one](/img/structure/B2743761.png)
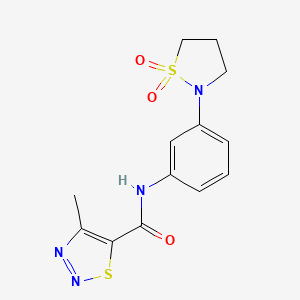
![5-(2-Phenylhydrazino)-3-(phenylsulfonyl)[1,2,3]triazolo[1,5-a]quinazoline](/img/structure/B2743767.png)

![3-(4-methoxyphenyl)-N-(pyrazolo[1,5-a]pyridin-5-yl)propanamide](/img/structure/B2743770.png)
